![molecular formula C6H16Cl2N2 B585899 (R)-2-ethylpiperazine dihydrochloride CAS No. 438050-07-8](/img/structure/B585899.png)
(R)-2-ethylpiperazine dihydrochloride
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Overview
Description
“®-2-Ethylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 438050-07-8 . It has a molecular weight of 187.11 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “®-2-ethylpiperazine dihydrochloride” is1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“®-2-Ethylpiperazine dihydrochloride” is a solid at room temperature . It has a molecular weight of 187.11 .Scientific Research Applications
Medicinal Chemistry: Synthesis of Piperazines
Piperazines are a significant class of compounds in medicinal chemistry due to their presence in several blockbuster drugs, such as Imatinib and Sildenafil . The ®-2-ethylpiperazine dihydrochloride is utilized in the synthesis of functionalized piperazines through C–H functionalization. This process enhances the structural diversity of piperazine-containing drugs, which is crucial for developing new pharmacological agents with improved efficacy and safety profiles.
Pharmacokinetics: Enhancing Drug Solubility and Bioavailability
The nitrogen heterocycles in piperazines, including ®-2-ethylpiperazine dihydrochloride, serve as hydrogen bond donors/acceptors. This property is exploited to tune interactions with biological receptors, thereby increasing water solubility and bioavailability of drug candidates . This application is vital for the development of drugs with better absorption and distribution within the body.
Neuropharmacology: Neural Induction of Human Pluripotent Stem Cells (hPSCs)
In neuropharmacology, ®-2-ethylpiperazine dihydrochloride is used as an ALK2 and ALK3 inhibitor. It inhibits BMP4-mediated Smad1/5/8 activation, which is a pathway involved in neural induction of hPSCs . This application is significant for research into neurological diseases and potential therapies involving stem cells.
Drug Discovery: Selectivity in Signaling Pathways
The compound’s selectivity in inhibiting BMP signaling over TGF-β signaling is more than 200-fold . This selectivity is crucial in drug discovery, where targeted inhibition of specific pathways can lead to the development of drugs with fewer side effects and improved therapeutic indices.
Heterocyclic Chemistry: Nitrogen Heterocycles in Drug Design
®-2-ethylpiperazine dihydrochloride contributes to the design of nitrogen heterocycles, which make up more than 75% of FDA-approved drugs . Its role in adjusting the 3D geometry of the six-membered ring is particularly important for fitting into the active sites of target proteins.
Anticancer Research: Development of Pharmacological Agents
The structural motif of piperazines, including ®-2-ethylpiperazine dihydrochloride, is prevalent in anticancer agents due to their anxiolytic, antiviral, cardioprotective, and antidepressant properties . Research into functionalized piperazines can lead to new anticancer drugs with novel mechanisms of action.
Photoredox Catalysis: Advanced Synthesis Techniques
Recent advances in photoredox catalysis have leveraged ®-2-ethylpiperazine dihydrochloride for the synthesis of piperazines with defined substitution patterns . This technique is a part of the growing portfolio of methods used to expand the applications of piperazines in medicinal chemistry.
Technological Achievements: Patents and Inventions
The compound’s applications extend to technological achievements, where it is featured in patents signifying inventions in the pharmaceutical industry . This highlights the compound’s role in the R&D processes leading to new medicines and therapeutic strategies.
Safety And Hazards
properties
IUPAC Name |
(2R)-2-ethylpiperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKAKBROIJTVJI-QYCVXMPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCN1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660843 |
Source
|
Record name | (2R)-2-Ethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-ethylpiperazine dihydrochloride | |
CAS RN |
438050-07-8 |
Source
|
Record name | (2R)-2-Ethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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